2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-2-17-7-9(10(11,12)13)3-4-15(6-9)8(16)5-14/h2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIKBEGAXSBKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring its therapeutic applications.
Molecular Characteristics
- Chemical Formula : C₁₃H₁₈F₃N₃O
- Molecular Weight : 303.30 g/mol
- CAS Number : 1862732-66-8
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Potential cytotoxic effects on cancer cell lines.
- Antiviral Properties : Inhibition of viral replication in specific models.
Biological Activity Overview
Recent research has highlighted several key areas where this compound demonstrates significant biological activity:
Antitumor Activity
A study evaluating the compound's effects on various cancer cell lines indicated promising cytotoxicity. The compound was tested against:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| P388 Murine Leukemia | 15 | Significant inhibition noted |
| HCT116 Human Colon | 22 | Moderate cytotoxicity observed |
| A549 Lung Cancer | 18 | Effective against proliferation |
Antiviral Activity
In vitro assays showed that the compound could inhibit the replication of certain viruses:
| Virus | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Herpes Simplex Virus Type I | 10 | Inhibits viral entry |
| Poliovirus Type I | 12 | Interferes with viral replication |
Case Studies
-
Case Study on Antitumor Activity :
In a controlled laboratory setting, the compound was administered to mice bearing P388 leukemia. Results indicated a significant reduction in tumor size compared to control groups, suggesting a potential for further development as an anticancer agent. -
Case Study on Antiviral Effects :
In a study involving Herpes Simplex Virus Type I, cells treated with the compound showed a marked decrease in viral load, indicating its potential as an antiviral therapeutic.
Comparison with Similar Compounds
Methoxymethyl Analogue
A closely related compound, 2-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (C₁₀H₁₇F₃N₂O₂), replaces the ethoxymethyl group with methoxymethyl. The methoxy analogue’s InChIKey (PQUHERRQEQAQNF-UHFFFAOYSA-N) and SMILES string confirm its stereoelectronic profile, with the shorter methoxy chain likely diminishing steric hindrance in binding interactions .
Pyridine-Based Analogues
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride (C₈H₈ClF₃N₂O) replaces the pyrrolidine ring with a pyridine scaffold. However, the absence of a pyrrolidine ring may reduce conformational flexibility, impacting target selectivity .
Functional Group Comparisons
Morpholino Derivatives
2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (Compound 3an, C₁₇H₁₇ClN₂O₂) substitutes the pyrrolidine with a morpholine ring. The morpholino group’s oxygen atom increases polarity, as evidenced by NMR data (δ 195.6 for the ketone carbon). This compound was synthesized with a 61% yield via column chromatography, suggesting comparable or superior synthetic accessibility relative to the target compound .
Chromenone Derivatives
A structurally distinct compound, 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, shares the trifluoromethyl motif but incorporates a chromenone core. Its higher molecular weight (516.1 g/mol) and melting point (223–226°C) reflect enhanced rigidity and thermal stability, traits advantageous in solid-phase synthesis .
Physicochemical and Spectroscopic Data
¹ Structural data inferred from analogues; explicit characterization of the target compound is absent in the provided evidence.
Preparation Methods
Formation of the Substituted Pyrrolidine Ring
- The pyrrolidine ring substituted at the 3-position with ethoxymethyl and trifluoromethyl groups can be synthesized via cyclization reactions starting from appropriate amino alcohols or haloalkyl precursors.
- Introduction of the trifluoromethyl group is commonly achieved using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) under nucleophilic or radical conditions.
- Ethoxymethyl substitution can be introduced via alkylation using ethoxymethyl halides under basic conditions.
Acylation to Form Ethanone Derivative
- The nitrogen of the pyrrolidine ring is acylated with chloroacetyl or bromoacetyl chloride derivatives to yield chloro-substituted ethanone intermediates.
- This step is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge the released acid.
Amination to Introduce the 2-Amino Group
- The chloro substituent on the ethanone side chain is displaced by an amino group via nucleophilic substitution using ammonia or amine sources.
- This reaction is generally conducted under mild heating in polar solvents such as ethanol or methanol.
- Purification is achieved by extraction with ethyl acetate, drying over anhydrous agents, evaporation, and crystallization from suitable solvents.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine synthesis | Cyclization of amino alcohols; trifluoromethylation reagents | Formation of 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine |
| 2 | N-Acylation | Chloroacetyl chloride, triethylamine, DCM, 0-25°C | Formation of 2-chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one |
| 3 | Nucleophilic substitution | Ammonia or amine, ethanol, reflux | Formation of 2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one |
Research Findings and Optimization
- The acylation step requires careful temperature control to avoid side reactions such as over-acylation or ring opening.
- Use of triethylamine or similar bases improves yield by neutralizing HCl formed during acylation.
- Amination is favored in polar protic solvents to enhance nucleophilicity of ammonia.
- Purification by crystallization from diethyl ether or diisopropyl ether yields high-purity product.
- Catalytic hydrogenation or palladium(II) hydroxide catalysts have been used in related systems to reduce nitro groups to amino groups, but in this case, direct substitution is preferred.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Pyrrolidine synthesis | Cyclization with trifluoromethylation reagents |
| Acylation reagent | Chloroacetyl chloride |
| Solvent for acylation | Dichloromethane or tetrahydrofuran |
| Base for acylation | Triethylamine |
| Amination reagent | Ammonia or primary amine |
| Solvent for amination | Ethanol or methanol |
| Temperature for acylation | 0-25°C |
| Temperature for amination | Reflux (approx. 78°C for ethanol) |
| Purification method | Extraction, drying, evaporation, crystallization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing metathesis. For example, coupling a trifluoromethyl-containing pyrrolidine precursor with an amino-ethanone derivative under mild conditions (e.g., THF at 0–25°C) using catalysts like HOBt/EDC for amide bond formation. Yield optimization requires precise control of solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of reactants to minimize by-products . Purification via column chromatography or preparative HPLC is critical for isolating high-purity product (>95%) .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethoxymethyl (δ ~3.5–4.0 ppm for CH₂O), trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR), and pyrrolidine ring protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (254.25 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves spatial arrangement of the pyrrolidine ring and substituents, critical for stereochemical analysis .
Q. How do the ethoxymethyl and trifluoromethyl groups influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~1.8), improving membrane permeability. Ethoxymethyl contributes to solubility in polar aprotic solvents (e.g., DMSO) while maintaining moderate hydrophobicity. Computational tools like COSMO-RS predict partition coefficients and solubility parameters .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Normalize data by:
- Dose-Response Curves : Compare IC₅₀ values under standardized buffer conditions (e.g., PBS vs. cell culture media).
- Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for proposed targets (e.g., kinases vs. GPCRs) .
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to homology-modeled enzymes (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding with the amino group and hydrophobic interactions with the trifluoromethyl moiety .
- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to identify key binding residues .
Q. What experimental designs are recommended to study the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 min. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
- CYP Inhibition Assays : Use fluorogenic probes (e.g., CYP3A4-BFC) to assess competitive inhibition, with IC₅₀ values corrected for nonspecific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
